3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid
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Description
This compound is a difluoromethylated derivative, which is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The compound contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . It also contains a difluoromethyl group attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be difluoromethylation reactions . These reactions involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N or S . These reactions have been achieved using various methods including electrophilic, nucleophilic, radical and cross-coupling methods .Future Directions
The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods . This suggests that there may be further developments in the synthesis and application of difluoromethylated compounds like “3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid” in the future.
properties
IUPAC Name |
3-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF2N2O2/c1-4(9(15)16)3-14-7(8(11)12)6(10)5(2)13-14/h4,8H,3H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDKBPMVOHDIKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(F)F)CC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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